Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline-derived compound characterized by a 1,4-dihydroquinoline core with a methoxy group at position 6, a ketone at position 4, and a methyl ester at position 3. This scaffold is structurally related to fluoroquinolone antibiotics but lacks the fluorine and piperazine substituents typical of that class . Its synthesis typically involves cyclization and esterification steps, yielding moderate to low efficiencies depending on substituent complexity.
Properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEWFLQORIVQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586598 | |
| Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942227-34-1 | |
| Record name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a new class of antimicrobial agents. For instance, minimum inhibitory concentrations (MICs) of this compound were found to be lower than those of traditional antibiotics in comparative studies against gram-positive and gram-negative bacteria .
Antiviral Properties
Preliminary investigations suggest that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interactions with viral enzymes. These findings open avenues for further research into its use as an antiviral agent .
Anticancer Effects
this compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways leading to cell death, highlighting its potential application in cancer therapy .
Chemical Biology
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure for various applications, including the development of novel pharmaceuticals and biologically active compounds.
Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This feature is particularly relevant in the development of drugs targeting metabolic disorders or infectious diseases .
Industrial Applications
Dyes and Pigments
Due to its chemical properties, this compound is also utilized in the manufacture of dyes and pigments. Its unique structure contributes to the development of colorants with specific characteristics required in various industrial applications.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 0.82 | Different methoxy position; varied biological activity |
| Methyl 4-hydroxyquinoline-3-carboxylate | 0.81 | Hydroxyl group instead of methoxy; altered solubility |
| Methyl 6-hydroxyindole-5-carboxylate | 0.84 | Indole structure; distinct pharmacological profiles |
| Methyl 4-acetamidoquinoline | 0.79 | Acetamido substitution; differing bioactivity |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles among related compounds.
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, demonstrating promising results that warrant further exploration for clinical applications.
- Anticancer Evaluations : In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through mitochondrial disruption and activation of caspase pathways.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Ester Group Modifications
Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) increases molecular weight (261.28 vs. 251.21 g/mol) and alters physical properties, such as melting point (86–88°C for ethyl vs. Ethyl analogs often exhibit higher synthetic yields (e.g., 62% for 3g vs. 20–30% for methyl derivatives ), suggesting steric or electronic advantages in esterification steps.
Substituent Position and Bioactivity
- 6-Methoxy vs.
- Piperazine Additions: Piperazine-substituted derivatives (e.g., Methyl 7-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (8aa)) show enhanced antimicrobial activity due to improved cellular penetration and target interaction . The absence of piperazine in the parent compound likely limits its potency against bacterial pathogens .
Key Observations :
- Piperazine-substituted derivatives require multi-step syntheses, contributing to lower yields (15–30%) .
- Ethyl esters and pyrazolyl-modified analogs achieve higher yields (33–62%) due to stabilized intermediates .
Physicochemical and Spectral Properties
- Melting Points : Methyl derivatives generally form solids (e.g., 8z as a yellow solid ), while ethyl analogs like 3g melt at 86–88°C . Piperazine substitutions increase molecular complexity, often resulting in higher melting points (>200°C for pyrazolyl derivatives ).
- NMR Trends: The ¹H NMR signal for the NH proton in 1,4-dihydroquinolines appears downfield (δ 12.22–12.59 ppm ), consistent across analogs. Methoxy groups resonate near δ 3.96 ppm .
Biological Activity
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique structure, characterized by a methoxy group at the 6-position and a carboxylate group at the 3-position of the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
- Chemical Formula : C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- CAS Number : 942227-34-1
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can inhibit various bacterial strains, indicating potential use as antimicrobial agents.
- Antiviral Properties : Preliminary research suggests that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interaction with viral enzymes.
- Anticancer Effects : Some studies indicate that quinoline derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
- Receptor Binding : It may bind to specific receptors on cell surfaces, triggering cellular responses that lead to therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 0.82 | Different methoxy position; varied biological activity |
| Methyl 4-hydroxyquinoline-3-carboxylate | 0.81 | Hydroxyl group instead of methoxy; altered solubility |
| Methyl 6-hydroxyindole-5-carboxylate | 0.84 | Indole structure; distinct pharmacological profiles |
| Methyl 4-acetamidoquinoline | 0.79 | Acetamido substitution; differing bioactivity |
This table illustrates how structural variations influence biological activity and pharmacological profiles among related compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Antiviral Activity :
-
Antimicrobial Testing :
- A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives against gram-positive and gram-negative bacteria. Methyl 6-methoxy derivative displayed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
-
Anticancer Evaluations :
- In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through caspase activation pathways . The mechanism involves mitochondrial disruption and subsequent activation of cell death pathways.
Preparation Methods
Mechanism and Substrate Selection
The Friedländer annulation remains the cornerstone for synthesizing 3-quinolinecarboxylate derivatives, including methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. This method involves the condensation of 2-aminoaryl alcohols with β-ketoesters under acid catalysis. For instance, ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate analogs are synthesized via FeCl₃/ZnCl₂-mediated cyclization in chlorobenzene at 90°C for 12 hours. The reaction proceeds through initial benzylation of the β-ketoester, followed by intramolecular cyclodehydration to form the quinoline ring.
Optimization of Reaction Parameters
Table 1 summarizes critical parameters for Friedländer annulation-derived 3-quinolinecarboxylates:
| Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-methoxyphenol | FeCl₃/ZnCl₂ | 90 | 12 | 85 |
| 2-Amino-4-nitrophenol | FeCl₃ | 70 | 8 | 78 |
Key observations:
- ZnCl₂ enhances regioselectivity by stabilizing intermediates through Lewis acid coordination.
- Electron-donating groups (e.g., methoxy at C6) improve yields due to increased nucleophilicity at the annulation site.
Transition-Metal-Free Cyclization Strategies
Enaminone-Aldehyde Cascade Reactions
A metal-free approach utilizes enaminones and aldehydes in a one-pot cascade cyclization. For example, heating enaminones with aromatic aldehydes in DMF at 120°C for 24 hours generates 1,4-dihydroquinoline scaffolds. This method avoids costly metal catalysts but requires stringent anhydrous conditions. The mechanism involves:
Limitations and Byproduct Analysis
While this route achieves moderate yields (50–70%), competing pathways generate dimeric byproducts unless stoichiometry is tightly controlled. For methyl 6-methoxy derivatives, electron-rich aldehydes (e.g., vanillin) reduce side reactions by accelerating the cyclization step.
Regioselective Methylation Approaches
Sequential S- and O-Methylation
Methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate precursors provides a route to install methoxy groups. Initial S-methylation with CH₃I in DMF/TEA (50°C, 1 h) achieves >80% yield for the 2-(methylthio) intermediate. Subsequent O-methylation using NaH/CH₃I at 80°C for 6 hours produces methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate as the major product (80–99% yield), alongside minor N-methylated byproducts (1–20%).
Solvent and Base Effects on Regioselectivity
Table 2 contrasts methylation outcomes under varying conditions:
| Base | Solvent | Temperature (°C) | O-Methylation (%) | N-Methylation (%) |
|---|---|---|---|---|
| Triethylamine | DMF | 50 | 0 | 0 |
| NaH | THF | 80 | 92 | 8 |
| K₂CO₃ | Acetone | 60 | 85 | 15 |
Strong bases (NaH) favor O-methylation via deprotonation of the 4-hydroxyl group, while weaker bases (K₂CO₃) permit competitive N-methylation at the quinoline nitrogen.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Profiling
Critical NMR signals for this compound include:
- ¹H NMR (CDCl₃): δ 8.03–7.97 (m, 2H, H5/H7), 4.03 (s, 3H, OCH₃), 3.94 (s, 3H, COOCH₃)
- ¹³C NMR: δ 172.1 (C=O), 164.3 (C4=O), 135.2–115.4 (aromatic carbons)
The absence of N–H protons at δ 10–12 ppm confirms complete methylation at the 1-position.
Comparative Analysis of Synthetic Routes
Yield and Scalability Assessment
Environmental and Cost Considerations
Friedländer annulation employs reusable FeCl₃ catalysts, aligning with green chemistry principles. In contrast, methylation routes require stoichiometric CH₃I, generating iodide waste streams.
Q & A
Q. What are the common synthetic routes for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, intermediates like piperazine-substituted derivatives are synthesized via nucleophilic substitution using DME as a solvent at 80°C, followed by purification via silica gel chromatography . Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) is employed to verify molecular weights . For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is used to resolve hydrogen atom positions and validate molecular geometry .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?
- ¹H NMR : Identifies proton environments, such as aromatic protons (δ 6.8–8.5 ppm), methoxy groups (δ ~3.9 ppm), and methyl ester protons (δ ~3.7 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) confirm substitution patterns .
- HRMS : Validates molecular formulas (e.g., m/z 415.46 for C₂₂H₂₆FN₃O₄) .
- FT-IR : Detects functional groups like carbonyl (C=O at ~1730 cm⁻¹) and hydroxyl (O-H at ~2900 cm⁻¹) .
- SC-XRD : Resolves 3D molecular geometry and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
Yield optimization depends on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity and reduce side reactions .
- Temperature control : Reactions at 40–80°C balance kinetic control and thermal stability .
- Solvent choice : Polar aprotic solvents (e.g., DME) enhance solubility of intermediates, while methanol facilitates crystallization .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on piperazine moieties can sterically hinder undesired byproducts, increasing yields to 45% .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for quinolone derivatives?
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate conformational preferences .
- Hydrogen bonding analysis : Use graph-set notation (e.g., Etter’s rules) to identify discrepancies between predicted and observed intermolecular interactions in crystals .
- Packing similarity tools : Mercury CSD’s "Materials Module" quantifies structural deviations in crystal lattices, aiding in reconciling computational models with experimental XRD data .
Q. How do crystallographic tools like SHELX and Mercury CSD aid in the structural analysis of quinolone derivatives?
- SHELX : Refines XRD data by modeling hydrogen atom positions (riding or isotropic models) and resolving disorder in aromatic rings. For example, water molecules in crystal hydrates are located via difference Fourier maps .
- Mercury CSD : Visualizes voids in crystal structures and compares packing motifs (e.g., π-π stacking distances) across derivatives. This is critical for understanding solubility and stability trends .
Q. What methodologies are employed to assess the hydrolytic stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Esters are prone to hydrolysis, forming carboxylic acid derivatives .
- Solid-state stability : Store crystals under controlled humidity and analyze phase changes via powder XRD. Hydrogen bonding networks (e.g., N-H···O=C interactions) enhance stability in anhydrous forms .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .
Q. How are enantiomeric impurities detected and quantified in chiral derivatives of this compound?
Q. What role do substituents on the piperazine ring play in modulating biological activity?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
